

# The Immunoproteasome Inhibitor LU-005i: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: LU-005i

Cat. No.: B10860999

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## Abstract

**LU-005i** is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells. By targeting the active subunits of the immunoproteasome, **LU-005i** has demonstrated significant potential in modulating immune responses, making it a valuable tool for research in autoimmune diseases and certain cancers. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of **LU-005i**, including detailed experimental protocols and visualization of its impact on key signaling pathways.

## Chemical Structure and Properties

**LU-005i** is a peptide epoxyketone, a class of irreversible proteasome inhibitors. It is a derivative of the compound ONX 0914, distinguished by the presence of a cyclohexyl moiety at the P1 position, which contributes to its selectivity profile.

Chemical Formula:  $C_{31}H_{46}N_4O_7$

Molecular Weight: 586.72 g/mol

CAS Number: 1620107-33-6

Appearance: White to off-white solid

**Solubility and Storage:** **LU-005i** is soluble in DMSO ( $\geq 100$  mg/mL). For long-term storage, it is recommended to store the solid powder at  $-20^{\circ}\text{C}$  for up to 3 years. In solvent, the compound can be stored at  $-80^{\circ}\text{C}$  for up to 6 months or at  $-20^{\circ}\text{C}$  for up to 1 month.

## Quantitative Data: Inhibitory Activity

**LU-005i** exhibits potent inhibitory activity against the catalytic subunits of the immunoproteasome ( $\beta 1i$ ,  $\beta 2i$ , and  $\beta 5i$ ) with selectivity over their constitutive counterparts ( $\beta 1c$ ,  $\beta 2c$ , and  $\beta 5c$ ).

Target Subunit	IC <sub>50</sub> (Purified Human Proteasome)	Cell-Based IC <sub>50</sub> (Raji cells)	Selectivity Ratio
$\beta 1i$ (LMP2)	52 nM	-	>19 ( $\beta 1c/\beta 1i$ )
$\beta 2i$ (MECL1)	470 nM	-	-
$\beta 5i$ (LMP7)	160 nM	6.6 nM	43.5 ( $\beta 5c/\beta 5i$ )
$\beta 1c$	>1000 nM	>10 $\mu\text{M}$	-
$\beta 2c$	-	-	-
$\beta 5c$	-	287 nM	-

## Mechanism of Action

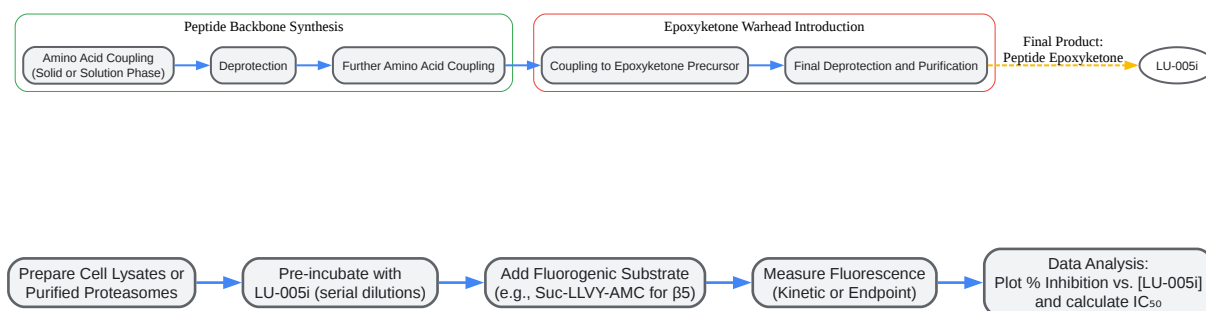
**LU-005i** functions as an irreversible inhibitor of the immunoproteasome. The epoxyketone "warhead" of the molecule forms a stable covalent bond with the N-terminal threonine residue of the active sites within the 20S proteasome core particle. This covalent modification permanently inactivates the catalytic activity of the targeted subunits. By inhibiting the proteasome, **LU-005i** prevents the degradation of ubiquitinated proteins, leading to the disruption of various cellular processes that are dependent on protein turnover, such as cell cycle progression, signal transduction, and antigen presentation.

## Experimental Protocols

### General Synthesis of Peptide Epoxyketone Inhibitors

While a specific, detailed synthesis protocol for **LU-005i** is not publicly available, a general and plausible synthetic route for peptide epoxyketones can be described. The synthesis typically involves the solid-phase or solution-phase step-wise coupling of amino acids to form the desired peptide backbone. The final step is the introduction of the epoxyketone warhead.

#### Workflow for Peptide Epoxyketone Synthesis:



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